1-Bromo-3,5-diiodobenzene 1-Bromo-3,5-diiodobenzene
Brand Name: Vulcanchem
CAS No.: 149428-64-8
VCID: VC21131221
InChI: InChI=1S/C6H3BrI2/c7-4-1-5(8)3-6(9)2-4/h1-3H
SMILES: C1=C(C=C(C=C1I)I)Br
Molecular Formula: C6H3BrI2
Molecular Weight: 408.8 g/mol

1-Bromo-3,5-diiodobenzene

CAS No.: 149428-64-8

Cat. No.: VC21131221

Molecular Formula: C6H3BrI2

Molecular Weight: 408.8 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-3,5-diiodobenzene - 149428-64-8

Specification

CAS No. 149428-64-8
Molecular Formula C6H3BrI2
Molecular Weight 408.8 g/mol
IUPAC Name 1-bromo-3,5-diiodobenzene
Standard InChI InChI=1S/C6H3BrI2/c7-4-1-5(8)3-6(9)2-4/h1-3H
Standard InChI Key WIKWRDOTWLACTF-UHFFFAOYSA-N
SMILES C1=C(C=C(C=C1I)I)Br
Canonical SMILES C1=C(C=C(C=C1I)I)Br

Introduction

Physical and Chemical Properties

1-Bromo-3,5-diiodobenzene exhibits distinct physical and chemical properties that influence its behavior in various applications and reactions.

Basic Properties

The basic physical and chemical properties of 1-Bromo-3,5-diiodobenzene are summarized in the following table:

PropertyValue
Molecular FormulaC6H3BrI2
Molecular Weight408.80100 g/mol
CAS Number149428-64-8
Exact Mass407.75100
Melting Point140°C
Boiling Point341.0±32.0 °C (Predicted)
LogP3.65830
Hazard CodesXi

Source: Physical and chemical property data

Solubility and Stability

1-Bromo-3,5-diiodobenzene is typically soluble in common organic solvents. The compound should be protected from light during storage to maintain its stability, as halogenated compounds can be light-sensitive. When properly stored, it remains stable for extended periods, though solutions should be handled with specific precautions to prevent degradation.

Synthesis Methods

Several synthetic routes can be employed to prepare 1-Bromo-3,5-diiodobenzene, with halogenation of benzene derivatives being the most common approach.

Halogenation of Benzene Derivatives

A common approach to synthesizing 1-Bromo-3,5-diiodobenzene involves sequential halogenation of benzene or benzene derivatives. This can be achieved through several pathways:

  • Starting with 1,3,5-tribromobenzene and performing selective iodination to replace two bromine atoms.

  • Beginning with bromobenzene and introducing iodine atoms at the 3 and 5 positions.

  • Using 1,3,5-triiodobenzene as a starting material and selectively replacing one iodine with a bromine atom.

The synthesis typically requires specific catalysts and controlled conditions to ensure selectivity. Common catalysts include iron (Fe) or aluminum bromide (AlBr3) for bromination reactions and copper or silver catalysts for iodination steps.

Purification Techniques

After synthesis, 1-Bromo-3,5-diiodobenzene typically requires purification to remove reaction byproducts and unreacted starting materials. Common purification methods include:

  • Recrystallization from appropriate solvents (e.g., ethanol, acetone)

  • Column chromatography using silica gel with suitable eluent systems

  • Sublimation under reduced pressure

Chemical Reactivity

1-Bromo-3,5-diiodobenzene demonstrates diverse reactivity patterns that make it valuable in organic synthesis.

Substitution Reactions

The halogen atoms in 1-Bromo-3,5-diiodobenzene can undergo substitution reactions. Generally, the reactivity of the halogens follows the order: I > Br, meaning that the iodine atoms are typically more reactive in substitution reactions than the bromine atom. This differential reactivity allows for selective transformations at specific positions of the molecule.

Substitution TypePreferential SiteTypical Products
NucleophilicIodine positions3,5-disubstituted bromobenzenes
ElectrophilicPosition 4 (between I atoms)4-substituted-1-bromo-3,5-diiodobenzenes
RadicalMixed selectivityVarious substitution products

Coupling Reactions

1-Bromo-3,5-diiodobenzene serves as an excellent substrate for various coupling reactions, particularly palladium-catalyzed cross-coupling reactions such as:

  • Suzuki-Miyaura coupling with boronic acids

  • Sonogashira coupling with terminal alkynes

  • Heck reactions with alkenes

  • Stille coupling with organostannanes

These reactions can be used to introduce various functional groups at the halogen positions, allowing for the construction of complex molecular architectures. The differential reactivity of bromine versus iodine enables selective functionalization, making this compound particularly valuable in stepwise synthesis strategies.

Applications in Research

1-Bromo-3,5-diiodobenzene finds applications in various research domains, with significant contributions to organic synthesis and materials science.

Organic Synthesis Applications

In organic synthesis, 1-Bromo-3,5-diiodobenzene serves as a valuable building block for:

  • Construction of complex aromatic systems

  • Synthesis of dendrimers and hyperbranched molecules

  • Preparation of materials with specific electronic properties

  • Development of pharmaceutically active compounds

Several research groups have utilized this compound in their work. For instance, Kinbara et al. (2008) employed it in the synthesis of advanced molecular structures as documented in the Journal of the American Chemical Society. Additionally, Rondeau-Gagne et al. (2011) utilized it in organic and biomolecular chemistry applications.

Application AreaSpecific UseRelevant Research
Dendrimer SynthesisCore building blockKinbara et al., 2008, JACS
Polymer ChemistryMonomer for conjugated polymersRondeau-Gagne et al., 2011, Org. Biomol. Chem.
Materials SciencePrecursor for electronic materialsBo et al., 2004, Org. Lett.
Supramolecular ChemistryComponent in host-guest systemsGodt et al., 2000, J. Org. Chem.

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